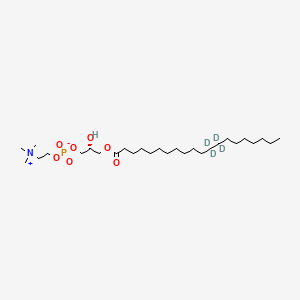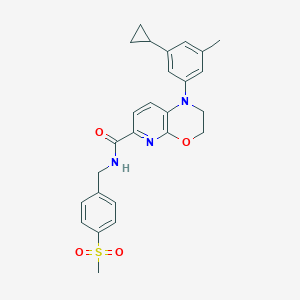
Pregnanediol 3-glucuronide-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregnanediol 3-glucuronide-13C5 is a labeled version of pregnanediol 3-glucuronide, which is a major metabolite of the steroid hormone progesterone. This compound is primarily used in scientific research to study progesterone metabolism and its related pathways. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol 3-glucuronide-13C5 typically involves the glucuronidation of pregnanediol. The process begins with the preparation of pregnanediol, which is then subjected to glucuronidation using uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-glucuronide conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar biochemical pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Pregnanediol 3-glucuronide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further biochemical studies.
科学研究应用
Pregnanediol 3-glucuronide-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of progesterone metabolism.
Biology: Helps in studying the role of progesterone and its metabolites in various biological processes, including reproduction and development.
Medicine: Utilized in diagnostic assays to monitor progesterone levels in clinical settings, aiding in the diagnosis of reproductive health issues.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting progesterone-related pathways.
作用机制
Pregnanediol 3-glucuronide-13C5 exerts its effects by acting as a metabolite of progesterone. It is formed through the glucuronidation of pregnanediol, which is a downstream product of progesterone metabolism. The compound is excreted in urine and serves as a biomarker for progesterone levels in the body. The molecular targets and pathways involved include the progesterone receptor and various enzymes responsible for steroid metabolism.
相似化合物的比较
Similar Compounds
Pregnanediol 3-glucuronide: The non-labeled version of the compound, used in similar research applications.
Pregnanediol 2,3,4,20,21-13C5 glucuronide:
Progesterone-2,3,4,20,21-13C5: A labeled version of progesterone itself, used to study the initial stages of progesterone metabolism.
Uniqueness
Pregnanediol 3-glucuronide-13C5 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of progesterone metabolism is required.
属性
分子式 |
C27H44O8 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI 键 |
ZFFFJLDTCLJDHL-CLTDQDJASA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13C@H]([13CH2]4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

